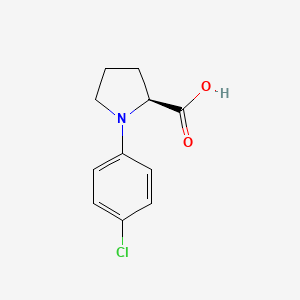

L-脯氨酸,1-(4-氯苯基)-

描述

Synthesis Analysis

L-Proline has been used as a catalyst for the enantioselective reduction of ketones . It has also been used in the synthesis of dihydropyrano[3,2-c]chromenes . L-Proline and its derivatives have been used as organocatalysts to catalyze reactions such as Mannich, Michael, Morita–Baylis–Hillman reactions, and the aldol addition .Molecular Structure Analysis

The molecular structure of L-Proline, 1-(4-chlorophenyl)-, was analyzed using DFT/B3LYP and DFT/M06-2X methods with 6-31G (d,p) basis set . The vibrational spectra were interpreted by using vibrational energy distribution analysis (VEDA) program and potential Energy Distribution (PED) analysis of the vibrational modes have been performed to have a clear picture of the fragments of different states of the molecule .Chemical Reactions Analysis

L-Proline has been used as a catalyst in various chemical reactions. For instance, it has been used as a catalyst in the asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins . It has also been used in the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions .科学研究应用

在细胞代谢和大分子合成中的应用

L-脯氨酸类似物,包括 1-(4-氯苯基) 衍生物,在研究原核和真核细胞中的细胞代谢和大分子合成的调控方面非常有价值。这些类似物用于了解蛋白质折叠和结构,其应用延伸到工业用途,例如在微生物中生产 L-脯氨酸(Bach & Takagi, 2013)。

在有机合成中的作用

L-脯氨酸,包括其氯苯基衍生物,在各种有机化合物的合成中充当有机催化剂。它已被用于合成 2-芳基-1-芳基甲基-1H-苯并咪唑,展示了其作为催化剂在温和条件下的多功能性和效率(Varala 等人,2007)。

蛋白质晶体学中的冷冻保护

在蛋白质晶体学中,L-脯氨酸作为有效的冷冻保护剂。它在低温数据收集的蛋白质晶体制备中使用,显示出与典型结晶制剂的相容性,并且与传统的冷冻保护剂一样有效(Pemberton 等人,2012)。

药物化合物的合成

L-脯氨酸类似物,包括氯苯基衍生物,是药物合成的组成部分。它们提供有机合成中必不可少的拆向砌块,展示了它们在制药工业中的重要作用(Das 等人,2012)。

作为有机转化中的人工酶

L-脯氨酸已被合成作为一种磁性双功能人工酶,展示了其催化各种有机转化的潜力。这一创新凸显了其在酶促反应和药物合成中的效率和多功能性(Aghahosseini 等人,2018)。

多组分合成方法

L-脯氨酸催化合成复杂的化合物,如甲基 4-(4-氯苯基)-5,7-二氧代-1-苯基-1,4,5,6,7,8-六氢吡唑并吡喃并嘧啶-3-羧酸酯。该方法突出了其在绿色化学中的作用,提供了高收率和更简单的程序(Yadav 等人,2021)。

作用机制

Target of Action

L-Proline, 1-(4-chlorophenyl)-, also known as (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is a versatile compound that has been found to target various biochemical processes. It has been reported to act as a resolution agent for both enantiomers of mandelic acid . This indicates that the compound may interact with chiral molecules and influence their stereochemistry.

Mode of Action

It is known that l-proline can act as a catalyst in various organic reactions . As a catalyst, it facilitates chemical reactions without being consumed in the process. It is likely that L-Proline, 1-(4-chlorophenyl)- interacts with its targets in a similar manner, possibly altering their chemical structure or function.

Biochemical Pathways

L-Proline, 1-(4-chlorophenyl)- may influence several biochemical pathways. For instance, it has been found to play a role in the proline biosynthetic pathway . In this pathway, the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . By influencing this pathway, L-Proline, 1-(4-chlorophenyl)- could potentially affect the production of proline and other downstream metabolites.

Result of Action

The result of L-Proline, 1-(4-chlorophenyl)-'s action can vary depending on the context. For example, it has been used as a catalyst in the synthesis of new spirooxindole derivatives . In this context, the compound facilitates the formation of new chemical structures, potentially leading to the production of novel compounds with therapeutic potential.

安全和危害

未来方向

Chiral Ionic Liquids (CIL) based on L-proline have been developed and tested as efficient chiral catalysts in IL media for asymmetric Michael addition reactions . This suggests that L-Proline, 1-(4-chlorophenyl)- could potentially be used in the development of new chiral ionic liquids for asymmetric reactions.

属性

IUPAC Name |

(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEIGKACEFDJKI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738961 | |

| Record name | 1-(4-Chlorophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61898-80-4 | |

| Record name | 1-(4-Chlorophenyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

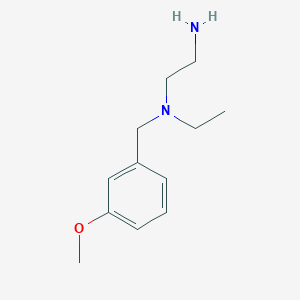

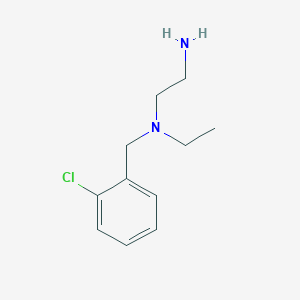

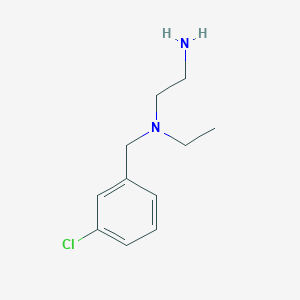

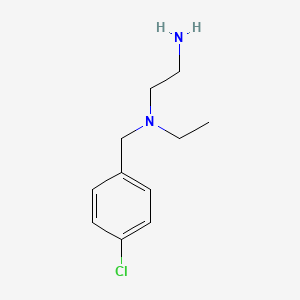

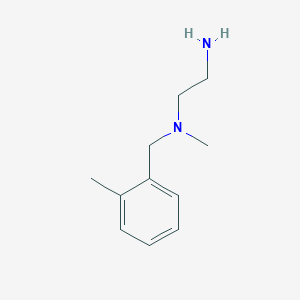

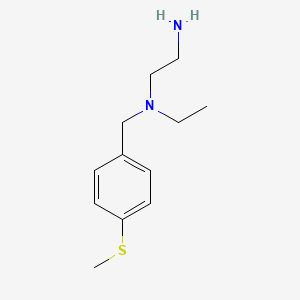

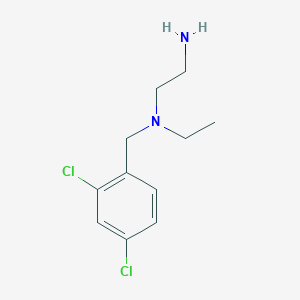

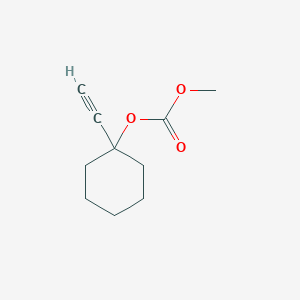

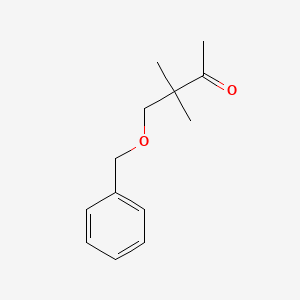

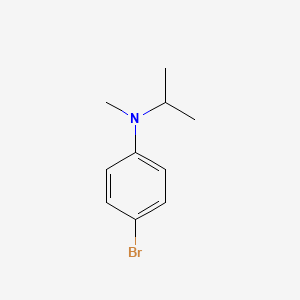

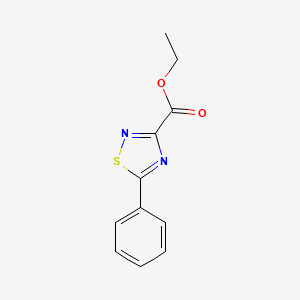

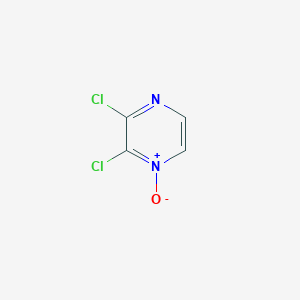

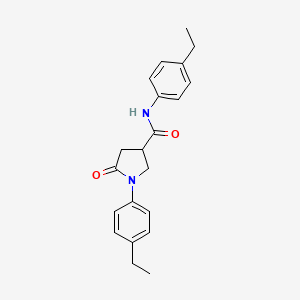

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)